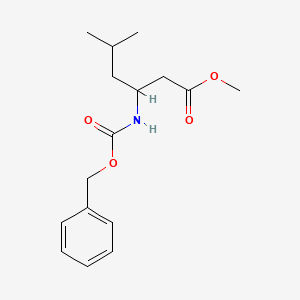

3-(((Benzyloxy)carbonyl)amino)-5-méthylhexanoate de méthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthèse de cyclodepsipeptides cytotoxiques

Ce composé est utilisé dans la synthèse du (S)-3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate de méthyle , un fragment d'une nouvelle cyclodepsipeptide cytotoxique, l'onchidine . L'onchidine montre une activité cytotoxique modérée . La synthèse stéréosélective clé des dérivés d'acides β-aminés a été réalisée par la réaction d'homologation d'Arndt-Eistert et la réaction de réarrangement de Wolff .

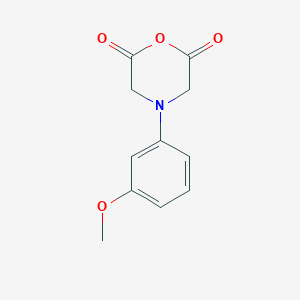

Synthèse de peptoïdes à séquence définie

Le composé est utilisé dans la synthèse de peptoïdes à séquence définie avec une diversité de chaînes latérales et de squelette via des blocs de construction d'acides aminés . Cette stratégie polyvalente permet de créer une large gamme de peptoïdes avec des structures et des propriétés diverses .

Synthèse d'agents neuroprotecteurs

Le composé est utilisé dans la synthèse de nouveaux dérivés d'acides aminés de la baicaléine . Ces dérivés ont été évalués comme agents neuroprotecteurs , offrant des avantages thérapeutiques potentiels pour les maladies neurodégénératives .

Mécanisme D'action

Target of Action

It’s known that benzylic compounds typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound’s mode of action involves interaction with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound has a molecular formula of c15h21no7, an average mass of 327330 Da, and a monoisotopic mass of 327131805 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 583.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . The compound also has a water solubility of 1.029e+004 mg/L at 25 deg C .

Result of Action

It’s known that the reduction of benzylic compounds converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group-tolerant reaction conditions .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate is a versatile building block in peptide synthesis, making it an essential tool for researchers in the field. It is relatively easy to synthesize and has a high degree of purity. However, the synthesis process can be time-consuming and requires specialized equipment and expertise. Additionally, Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate is relatively expensive compared to other amino acid derivatives.

Orientations Futures

There are several future directions for the use of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate in scientific research. One area of interest is the development of peptide-based drugs and vaccines for the treatment and prevention of various diseases. Additionally, Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate can be used in the development of innovative materials, such as bio-inspired polymers and hydrogels. Furthermore, the use of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate in the development of new antimicrobial agents and therapeutics for pain management is an area of active research.

Conclusion:

Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate, or Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate, is a compound that has significant potential in the field of scientific research. It is widely used as a building block in peptide synthesis and has various biochemical and physiological effects. While there are some limitations to its use, the future directions for the application of Methyl 3-(((benzyloxy)carbonyl)amino)-5-methylhexanoate Boc-L-leucinate are promising and warrant further investigation.

Propriétés

IUPAC Name |

methyl 5-methyl-3-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFRZHWCVFSFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

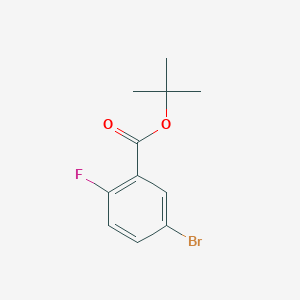

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)

![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)